molecular formula C19H20ClNO B1613705 4'-Chloro-2-piperidinomethyl benzophenone CAS No. 898773-12-1

4'-Chloro-2-piperidinomethyl benzophenone

Cat. No. B1613705
CAS RN: 898773-12-1
M. Wt: 313.8 g/mol
InChI Key: CQGQUILLCRZUNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4’-Chloro-2-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom at the 4’ position and a piperidinomethyl group at the 2 position.

Scientific Research Applications

Environmental Remediation and Water Treatment

  • Oxidation for Wastewater Treatment : Benzophenone derivatives have been studied for their potential in environmental remediation, such as the oxidation of 4-chlorophenol at boron-doped diamond electrodes for wastewater treatment. This process involves the oxidation of contaminants to less harmful products, demonstrating the utility of benzophenone derivatives in enhancing water purification techniques (Rodrigo et al., 2001).

  • Chlorination Disinfection Process : The transformation pathways and toxicity variations of 4-hydroxyl benzophenone in chlorination disinfection processes have been investigated. These studies are crucial for understanding how benzophenone derivatives interact with disinfectants and their resultant by-products, which can inform safer water treatment practices (Liu et al., 2016).

Material Science and Photocatalysis

  • Photosensitizers for Polyethylene Degradation : Novel additives synthesized by substituting benzophenone have been evaluated for controlling the thermal and photo-oxidation of polyethylene. This research highlights the role of benzophenone derivatives in developing materials with improved degradation profiles for environmental applications (Acosta et al., 1996).

  • Photocatalytic Degradation in Water Treatment : Studies on the efficient photosensitized degradation of 4-chlorophenol over immobilized photosensitizers demonstrate the potential of benzophenone derivatives in enhancing photocatalytic water treatment processes. These findings could lead to more effective and environmentally friendly methods for removing pollutants from water (Hu et al., 2004).

Chemical Synthesis and Characterization

  • Synthesis and Evaluation of Novel Compounds : The synthesis and characterization of novel compounds, such as those involving benzophenone derivatives, play a critical role in expanding the chemical toolkit available for various applications, including medicinal chemistry and material science. Detailed studies on these compounds can provide valuable insights into their properties and potential uses (Karthik et al., 2021).

Future Directions

Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of 4’-Chloro-2-piperidinomethyl benzophenone. This compound could have potential applications in various fields, including organic synthesis and life sciences .

properties

IUPAC Name

(4-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGQUILLCRZUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643590
Record name (4-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2-piperidinomethyl benzophenone

CAS RN

898773-12-1
Record name (4-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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